molecular formula C23H23N3O6 B11502801 3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one

3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one

Cat. No.: B11502801
M. Wt: 437.4 g/mol
InChI Key: HGTMBDACTGEOFN-UHFFFAOYSA-N
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Description

3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the piperazine ring is often accomplished via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the chromen-2-one intermediate. The ethylphenyl group is introduced through Friedel-Crafts alkylation, and the nitro group is added via nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild acidic conditions.

    Substitution: Amines, thiols, nucleophilic catalysts, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing cellular processes. The presence of the piperazine ring and nitro group can enhance its binding affinity and specificity towards certain targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-indole-2-carbonyl)piperazine-2,6-diones: These compounds share the piperazine moiety and exhibit similar biological activities.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds also contain the piperazine ring and are investigated for their acetylcholinesterase inhibitory activity.

Uniqueness

3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23N3O6

Molecular Weight

437.4 g/mol

IUPAC Name

3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one

InChI

InChI=1S/C23H23N3O6/c1-3-15-4-6-17(7-5-15)24-8-10-25(11-9-24)22(27)19-13-16-12-18(26(29)30)14-20(31-2)21(16)32-23(19)28/h4-7,12-14H,3,8-11H2,1-2H3

InChI Key

HGTMBDACTGEOFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)[N+](=O)[O-]

Origin of Product

United States

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